

An In-depth Technical Guide to 5-Iodonicotinic Acid (CAS 15366-65-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Iodonicotinic acid*

Cat. No.: B096194

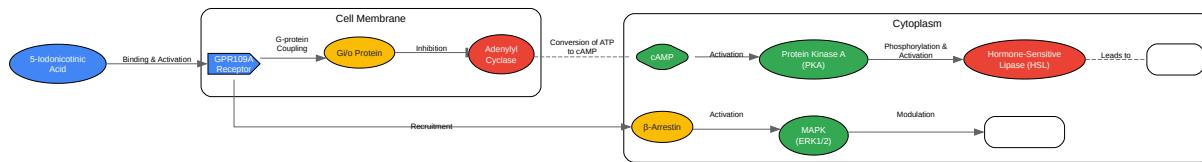
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodonicotinic acid, with the CAS number 15366-65-1, is a halogenated derivative of nicotinic acid (niacin or vitamin B3). As a versatile building block in medicinal chemistry and organic synthesis, it plays a significant role in the development of novel therapeutic agents. Its structural similarity to nicotinic acid suggests a potential interaction with the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), a key target in the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the properties, potential mechanism of action, synthesis, and suppliers of **5-iodonicotinic acid**.

Chemical and Physical Properties


5-Iodonicotinic acid is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	15366-65-1	N/A
Molecular Formula	C ₆ H ₄ INO ₂	[1]
Molecular Weight	249.01 g/mol	[1]
Melting Point	224-225 °C	[1]
Boiling Point	376.2 °C at 760 mmHg	[1]
Appearance	Solid	[1]
SMILES	O=C(O)c1cc(I)cnc1	[2]
InChI Key	UPFHREFMESXXLW-UHFFFAOYSA-N	N/A
Storage Conditions	Light sensitive, Inert atmosphere, 2-8°C	[1]

Postulated Mechanism of Action and Signaling Pathway

The biological activity of **5-iodonicotinic acid** is hypothesized to be mediated through the GPR109A receptor, a Gi/o-coupled GPCR. Activation of GPR109A by agonists like nicotinic acid initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein-dependent pathway is primarily associated with the therapeutic anti-lipolytic effects, while the β-arrestin pathway is linked to side effects such as flushing, but may also contribute to anti-inflammatory responses.

Below is a diagram illustrating the postulated signaling pathway of **5-iodonicotinic acid** upon binding to the GPR109A receptor.

[Click to download full resolution via product page](#)

Postulated GPR109A signaling pathway for **5-iodonicotinic acid**.

Experimental Protocols

Synthesis of 5-Iodonicotinic Acid

A plausible synthetic route to **5-iodonicotinic acid** involves a Sandmeyer-type reaction starting from the readily available 5-aminonicotinic acid.

Materials:

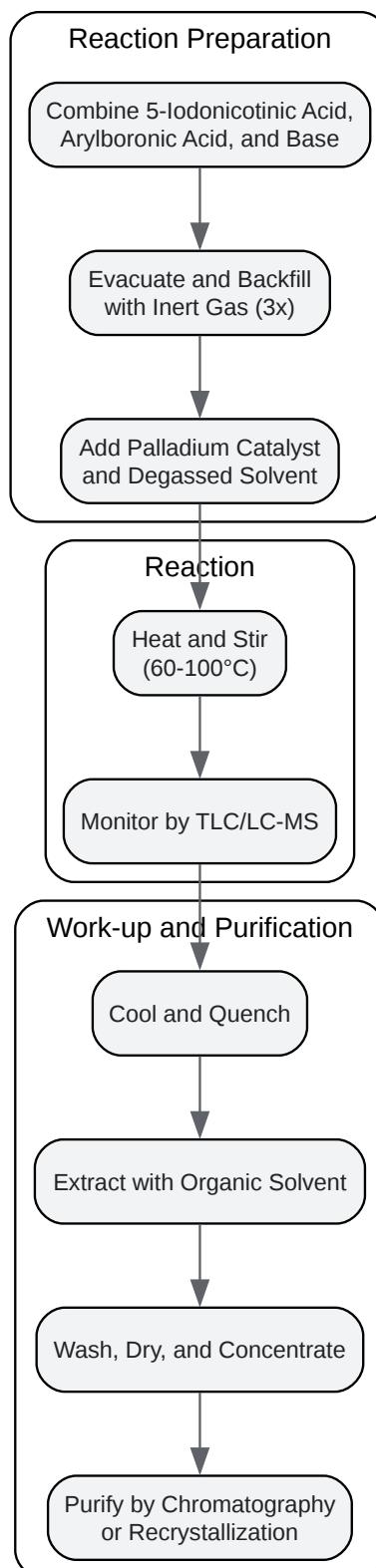
- 5-Aminonicotinic acid
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Distilled water
- Ice

Procedure:

- **Diazotization:** Dissolve 5-aminonicotinic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
- **Work-up:** Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution to remove any excess iodine.
- The crude **5-iodonicotinic acid** will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Suzuki-Miyaura Cross-Coupling of 5-Iodonicotinic Acid

5-Iodonicotinic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of a wide variety of 5-aryl nicotinic acid derivatives, which are valuable scaffolds in drug discovery. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[\[1\]](#)


Materials:

- **5-Iodonicotinic acid** (or its ester derivative) (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/ H_2O 4:1, or DMF)
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **5-iodonicotinic acid**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
- Reaction: Place the flask in a preheated oil bath at a suitable temperature (typically 60-100°C) and stir the mixture vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl nicotinic acid derivative.

[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura cross-coupling.

Suppliers

5-Iodonicotinic acid is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing. Some potential suppliers include:

Supplier	Website
Angene Chemical	--INVALID-LINK--
Ambeed	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--
Fluorochem	--INVALID-LINK--
SynHet	--INVALID-LINK--
ChemicalBook	--INVALID-LINK--

Safety Information

5-Iodonicotinic acid should be handled with care in a laboratory setting. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.^[3] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Iodonicotinic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its reactivity in cross-coupling reactions and its potential as a GPR109A modulator make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, potential biological activity, and synthetic applications to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 5-Iodonicotinic acid [synhet.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodonicotinic Acid (CAS 15366-65-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096194#cas-number-15366-65-1-properties-and-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com